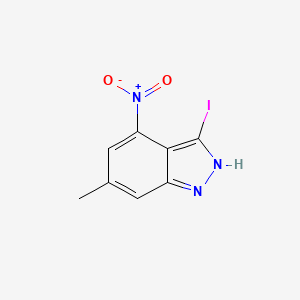

3-Iodo-6-methyl-4-nitro-1H-indazole

Description

BenchChem offers high-quality 3-Iodo-6-methyl-4-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-6-methyl-4-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-methyl-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3O2/c1-4-2-5-7(8(9)11-10-5)6(3-4)12(13)14/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSCPZSEFPJDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646354 | |

| Record name | 3-Iodo-6-methyl-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-92-3 | |

| Record name | 3-Iodo-6-methyl-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Iodo-6-methyl-4-nitro-1H-indazole

This technical guide provides a comprehensive overview of the anticipated chemical properties, synthesis, and potential applications of 3-Iodo-6-methyl-4-nitro-1H-indazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

The chemical and physical properties of 3-Iodo-6-methyl-4-nitro-1H-indazole can be predicted based on its structural analogues. A closely related compound, 3-Iodo-6-methyl-5-nitro-1H-indazole, has the CAS Number 1000343-55-4 and a molecular weight of 303.06 g/mol [1]. It is anticipated that 3-Iodo-6-methyl-4-nitro-1H-indazole would exhibit similar physical characteristics.

| Property | Predicted Value |

| Molecular Formula | C8H6IN3O2 |

| Molecular Weight | 303.06 g/mol |

| Appearance | Likely a yellow or off-white solid |

| Solubility | Expected to be soluble in polar organic solvents like DMF and DMSO |

| InChI Key | UMRBFGNXSMPUHB-UHFFFAOYSA-N (for the 5-nitro isomer) |

Table 1: Predicted Physicochemical Properties of 3-Iodo-6-methyl-4-nitro-1H-indazole.

Synthesis and Reactivity

The synthesis of 3-Iodo-6-methyl-4-nitro-1H-indazole would likely follow established protocols for the functionalization of the indazole core. The indazole ring can be substituted at the C-3 position with an iodine atom using various reagents[2].

2.1. Proposed Synthetic Protocol

A plausible synthetic route would involve a two-step process starting from 6-methyl-4-nitro-1H-indazole:

-

Nitration of 6-methyl-1H-indazole: The starting material, 6-methyl-1H-indazole, would first undergo nitration to introduce the nitro group at the C4 position. The directing effects of the methyl group would influence the position of nitration.

-

Iodination of 6-methyl-4-nitro-1H-indazole: The resulting 6-methyl-4-nitro-1H-indazole would then be subjected to iodination at the C3 position. This is commonly achieved using iodine in the presence of a base like potassium hydroxide in a polar solvent such as DMF[3][4].

2.2. Reactivity

The reactivity of 3-Iodo-6-methyl-4-nitro-1H-indazole is expected to be dictated by its key functional groups:

-

C3-Iodo Group: The iodine atom at the C3 position is a versatile handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings[2]. This allows for the introduction of a wide range of substituents at this position, making it a valuable intermediate in the synthesis of more complex molecules[1].

-

Nitro Group: The nitro group at the C4 position is a strong electron-withdrawing group, which can influence the reactivity of the indazole ring. It can be reduced to an amino group, providing another point for further functionalization[1].

-

Indazole Core: The indazole nucleus itself is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities[5][6][7][8][9].

Spectroscopic Characterization

The structural elucidation of 3-Iodo-6-methyl-4-nitro-1H-indazole would rely on standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the indazole ring would show characteristic chemical shifts and coupling constants influenced by the iodo, methyl, and nitro substituents. The NH proton would likely appear as a broad singlet. |

| ¹³C NMR | The carbon spectrum would confirm the substitution pattern on the indazole ring. The carbon bearing the iodine atom (C3) would exhibit a characteristic chemical shift. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=C stretching of the aromatic ring, and symmetric and asymmetric stretching of the nitro group would be observed. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound would be observed, along with characteristic isotopic patterns for the iodine atom. |

Table 2: Predicted Spectroscopic Data for 3-Iodo-6-methyl-4-nitro-1H-indazole.

NMR spectroscopy is a crucial tool for distinguishing between N-1 and N-2 substituted indazole isomers[10].

Potential Applications in Drug Discovery

Substituted indazoles are a significant class of compounds in medicinal chemistry due to their diverse pharmacological activities[5][6][7]. They have been investigated as:

-

Kinase Inhibitors: Many indazole derivatives have shown potent inhibitory activity against various kinases, which are key targets in cancer therapy[8].

-

Antimicrobial Agents: Certain substituted indazoles have demonstrated promising antimicrobial activities[7].

-

Anti-inflammatory Agents: The indazole scaffold is present in compounds with anti-inflammatory properties.

-

Neuroprotective Agents: Some indazole derivatives have been explored for their neuroprotective effects.

Given these precedents, 3-Iodo-6-methyl-4-nitro-1H-indazole is a valuable building block for the synthesis of novel indazole derivatives with potential therapeutic applications.

Visualizations

Proposed Synthetic Workflow

Caption: A potential two-step synthesis of the target compound.

Logical Workflow for a Research Chemical

References

- 1. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]

- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 3. soc.chim.it [soc.chim.it]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. Novel Substituted Indazoles towards Potential Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Applications of Substituted Iodo-Nitro-Indazoles

Disclaimer: This technical guide addresses the synthesis, properties, and potential applications of substituted iodo-nitro-indazole cores. Extensive searches for the specific molecule, 3-Iodo-6-methyl-4-nitro-1H-indazole , did not yield a registered CAS number or any published experimental data. Therefore, this document focuses on the closely related and documented isomer, 3-Iodo-6-methyl-5-nitro-1H-indazole , to provide a relevant and detailed technical overview for researchers, scientists, and drug development professionals.

Core Compound Profile: 3-Iodo-6-methyl-5-nitro-1H-indazole

This section summarizes the key identifiers and physicochemical properties of 3-Iodo-6-methyl-5-nitro-1H-indazole.

| Identifier | Value |

| CAS Number | 1000343-55-4[1] |

| Molecular Formula | C₈H₆IN₃O₂[1] |

| Molecular Weight | 303.06 g/mol [1] |

| InChI Key | UMRBFGNXSMPUHB-UHFFFAOYSA-N[1] |

Table 1: Chemical Identifiers for 3-Iodo-6-methyl-5-nitro-1H-indazole.

Spectroscopic and Physicochemical Data

The following table includes predicted Nuclear Magnetic Resonance (NMR) data and other relevant physicochemical information. It is important to note that the NMR chemical shifts are predicted values and may vary from experimental results.[1]

| Parameter | Value |

| Predicted ¹H NMR (DMSO-d₆, ppm) | |

| N-H | ~13.0 - 14.0 |

| H-4 | ~8.8 |

| H-7 | ~7.9 |

| C6-CH₃ | ~2.7 |

| Predicted ¹³C NMR (DMSO-d₆, ppm) | |

| C3 | ~90 |

| C3a | ~142 |

| C4 | ~120 |

| C5 | ~141 |

| C6 | ~125 |

| C7 | ~112 |

| Calculated Exact Mass | 302.9505 g/mol [1] |

Table 2: Predicted Spectroscopic and Physicochemical Data.

Experimental Protocols

Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole

The synthesis of this compound requires careful control of regioselectivity, particularly during the nitration step.[1] The methyl group at the C6 position of the indazole ring directs the nitration to the C5 position.[1]

Step 1: Iodination of 6-methyl-1H-indazole

A general procedure for the iodination of indazoles involves the use of iodine in the presence of a base.

-

Materials: 6-methyl-1H-indazole, Iodine (I₂), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 6-methyl-1H-indazole in DMF.

-

Add potassium carbonate to the solution.

-

Slowly add a solution of iodine in DMF to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain 3-iodo-6-methyl-1H-indazole.

-

Step 2: Nitration of 3-iodo-6-methyl-1H-indazole

-

Materials: 3-iodo-6-methyl-1H-indazole, Fuming Nitric Acid, Sulfuric Acid.

-

Procedure:

-

Cool a mixture of sulfuric acid to 0°C.

-

Slowly add 3-iodo-6-methyl-1H-indazole to the cooled acid.

-

Carefully add fuming nitric acid dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for a specified time, monitoring by TLC.

-

Pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide solution).

-

Collect the precipitate by filtration, wash with water, and dry to yield 3-iodo-6-methyl-5-nitro-1H-indazole.

-

Further purification can be achieved by recrystallization.

-

Visualization of Synthetic and Application Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and potential applications of the title compound.

Caption: Synthetic pathway for 3-Iodo-6-methyl-5-nitro-1H-indazole.

Caption: Workflow for the application of 3-Iodo-6-methyl-5-nitro-1H-indazole in drug discovery.

Potential Applications in Research and Drug Development

Substituted indazoles are a significant class of heterocyclic compounds in medicinal chemistry. The presence of an iodine atom at the 3-position makes 3-iodo-6-methyl-5-nitro-1H-indazole a versatile intermediate for various chemical transformations.

-

Kinase Inhibitors: Derivatives of this scaffold have been explored for their potential as kinase inhibitors, which are a crucial class of molecules in cancer therapy.[1]

-

Building Block for Organic Synthesis: The iodo group serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of more complex molecules.

-

Intermediate for Further Functionalization: The nitro group can be reduced to an amine, which can then be further modified, allowing for the generation of a diverse library of compounds for biological screening.[1]

This technical guide provides a foundational understanding of 3-iodo-6-methyl-5-nitro-1H-indazole, a representative of the iodo-nitro-indazole class of compounds. While data on the specific 4-nitro isomer is currently unavailable, the information presented here on a closely related molecule offers valuable insights for researchers in the field of synthetic and medicinal chemistry.

References

An In-depth Technical Guide on the Putative Molecular Structure of 3-Iodo-6-methyl-4-nitro-1H-indazole

Disclaimer: The following technical guide is a theoretical overview of the putative molecule 3-Iodo-6-methyl-4-nitro-1H-indazole. As of the latest literature search, specific experimental data for this exact isomer is not publicly available. The information presented herein is based on established principles of organic chemistry and extrapolations from data on closely related structural isomers. This document is intended for researchers, scientists, and drug development professionals as a predictive guide.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The specific substitution pattern of functional groups on the indazole core dictates the molecule's physicochemical properties and its potential as a therapeutic agent. This guide focuses on the theoretical molecular structure and predicted properties of 3-Iodo-6-methyl-4-nitro-1H-indazole, a novel, yet to be synthesized or characterized, member of this family. The presence of an iodo group at the 3-position, a methyl group at the 6-position, and a nitro group at the 4-position suggests its potential as a versatile building block in synthetic chemistry and a candidate for biological screening.

Molecular Structure and Physicochemical Properties

The putative structure of 3-Iodo-6-methyl-4-nitro-1H-indazole consists of a bicyclic indazole core with three substituents. The nitro group at the 4-position is expected to significantly influence the electronic properties of the aromatic system.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₆IN₃O₂ |

| Molecular Weight | 303.06 g/mol |

| Monoisotopic Mass | 302.9505 u |

| InChI Key | (Predicted) Not available |

| SMILES | (Predicted) Cc1cc2c(c(c1)--INVALID-LINK--=O)C(\I)=NN2 |

Proposed Synthesis Protocol

A plausible synthetic route for 3-Iodo-6-methyl-4-nitro-1H-indazole can be conceptualized based on established methods for the synthesis of substituted indazoles. A potential multi-step synthesis is outlined below.

Experimental Protocol: Proposed Synthesis of 3-Iodo-6-methyl-4-nitro-1H-indazole

-

Nitration of 6-methyl-1H-indazole: To a solution of 6-methyl-1H-indazole in concentrated sulfuric acid, cooled to 0°C, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for several hours and then poured onto ice. The precipitate, a mixture of nitro isomers, is collected by filtration.

-

Isomer Separation: The mixture of nitro-6-methyl-1H-indazoles is separated using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the 4-nitro-6-methyl-1H-indazole isomer.

-

Iodination of 4-nitro-6-methyl-1H-indazole: The isolated 4-nitro-6-methyl-1H-indazole is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). To this solution, N-iodosuccinimide (NIS) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then quenched with a solution of sodium thiosulfate and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield 3-Iodo-6-methyl-4-nitro-1H-indazole.

Predicted Spectroscopic Data

The structural confirmation of the synthesized compound would rely on various spectroscopic techniques. Predicted data based on the analysis of similar compounds are summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.5 (s, 1H, NH), ~8.1 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~2.5 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~145 (C-NO₂), ~140 (C-N), ~130 (C-N), ~125 (C-H), ~120 (C-H), ~115 (C-CH₃), ~90 (C-I), ~20 (CH₃) |

| IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch) |

| Mass Spec (HRMS) | [M+H]⁺: Calculated for C₈H₇IN₃O₂⁺, m/z 303.9577 |

Biological Activity Screening Workflow

Given that 3-Iodo-6-methyl-4-nitro-1H-indazole is a novel chemical entity, a systematic workflow would be essential to evaluate its potential biological activities. The following diagram illustrates a typical high-level screening cascade in a drug discovery program.

Caption: A generalized workflow for the screening and development of a novel chemical entity.

Conclusion

While experimental data for 3-Iodo-6-methyl-4-nitro-1H-indazole is currently lacking, this theoretical guide provides a comprehensive overview of its predicted molecular structure, properties, and a plausible synthetic route. The proposed workflows for synthesis and biological screening offer a foundational framework for researchers interested in exploring this and other novel indazole derivatives. Further empirical studies are necessary to validate these predictions and to fully elucidate the chemical and biological profile of this compound.

Synthesis Pathway for 3-Iodo-6-methyl-4-nitro-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-iodo-6-methyl-4-nitro-1H-indazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a multi-step process requiring careful control of reaction conditions to achieve the desired regioselectivity. This document outlines the proposed reaction sequence, provides detailed experimental protocols based on analogous transformations, and presents relevant data in a structured format.

Overview of the Synthetic Pathway

The synthesis of 3-iodo-6-methyl-4-nitro-1H-indazole can be envisioned through a three-stage process, commencing with the formation of the indazole core, followed by nitration, and concluding with iodination. The key challenge in this synthesis is the regioselective introduction of the nitro group at the C4 position of the 6-methyl-1H-indazole scaffold.

A proposed synthetic route is illustrated below:

Figure 1: Proposed synthesis pathway for 3-iodo-6-methyl-4-nitro-1H-indazole.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations. Researchers should optimize these conditions for the specific substrate as needed.

Step 1: Synthesis of 6-methyl-1H-indazole

The synthesis of the indazole core can be achieved from 4-methyl-2-nitroaniline via a diazotization reaction followed by intramolecular cyclization.

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis of 6-methyl-1H-indazole.

Protocol:

-

Diazotization: To a stirred suspension of 4-methyl-2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Cyclization: The cold diazonium salt solution is then slowly added to a pre-heated solution of a reducing agent, such as sodium sulfite or stannous chloride, in water. The mixture is heated to promote cyclization, typically at temperatures ranging from 60 to 100 °C, until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a suitable base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford 6-methyl-1H-indazole.

| Parameter | Value | Reference |

| Starting Material | 4-methyl-2-nitroaniline | Analogous to[1] |

| Reagents | Sodium nitrite, Hydrochloric acid, Reducing agent (e.g., Na2SO3, SnCl2) | [1] |

| Solvent | Water | [1] |

| Temperature | 0-5 °C (Diazotization), 60-100 °C (Cyclization) | [1] |

| Typical Yield | Not reported for this specific substrate; generally moderate to good for similar reactions. |

Step 2: Synthesis of 6-methyl-4-nitro-1H-indazole

The regioselective nitration of 6-methyl-1H-indazole at the C4 position is a critical and challenging step. The methyl group at C6 is known to direct electrophilic substitution to the C5 and C7 positions. Therefore, a direct nitration approach is likely to result in a mixture of isomers with the desired 4-nitro product being a minor component.

An alternative and more promising strategy involves starting from a precursor that already contains the nitro group at the desired position, such as 2,4-dinitro-5-methylaniline. This would involve a selective reduction of the ortho-nitro group followed by diazotization and cyclization.

Alternative Pathway Workflow:

Figure 3: Alternative pathway for the synthesis of 6-methyl-4-nitro-1H-indazole.

Due to the complexity and lack of a direct, reliable protocol for 4-nitration, further investigation and methods development are required for this step.

Step 3: Synthesis of 3-iodo-6-methyl-4-nitro-1H-indazole

The final step involves the iodination of 6-methyl-4-nitro-1H-indazole at the C3 position. This transformation can be effectively carried out using molecular iodine in the presence of a base.

Reaction Scheme:

Figure 4: Reaction scheme for the synthesis of 3-iodo-6-methyl-4-nitro-1H-indazole.

Protocol:

-

Reaction Setup: To a solution of 6-methyl-4-nitro-1H-indazole (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), potassium carbonate (2-3 equivalents) is added, and the mixture is stirred at room temperature.

-

Iodination: A solution of iodine (1.1-1.5 equivalents) in DMF is added dropwise to the reaction mixture. The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-iodo-6-methyl-4-nitro-1H-indazole.[2]

| Parameter | Value | Reference |

| Starting Material | 6-methyl-4-nitro-1H-indazole | Analogous to[2] |

| Reagents | Iodine (I2), Potassium Carbonate (K2CO3) | [2] |

| Solvent | N,N-Dimethylformamide (DMF) | [2] |

| Temperature | Room temperature to 60 °C | [2] |

| Typical Yield | Good to excellent for similar iodinations of nitroindazoles. | [2] |

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals | Expected ¹³C NMR signals | Expected Mass Spec (m/z) |

| 6-methyl-1H-indazole | C8H8N2 | 132.16 | Aromatic protons, methyl protons, NH proton | Aromatic carbons, methyl carbon | [M+H]⁺ = 133.07 |

| 6-methyl-4-nitro-1H-indazole | C8H7N3O2 | 177.16 | Aromatic protons, methyl protons, NH proton | Aromatic carbons, methyl carbon | [M+H]⁺ = 178.06 |

| 3-iodo-6-methyl-4-nitro-1H-indazole | C8H6IN3O2 | 303.06 | Aromatic protons, methyl protons, NH proton | Aromatic carbons, methyl carbon | [M+H]⁺ = 303.96 |

Logical Relationships and Workflows

The overall workflow for the synthesis and characterization of 3-iodo-6-methyl-4-nitro-1H-indazole can be visualized as follows:

Figure 5: General workflow for the synthesis, purification, and analysis of 3-iodo-6-methyl-4-nitro-1H-indazole.

Conclusion

The synthesis of 3-iodo-6-methyl-4-nitro-1H-indazole presents a challenging yet feasible endeavor for medicinal chemists. While the initial formation of the 6-methyl-1H-indazole core and the final iodination step are based on well-established methodologies, the regioselective introduction of the nitro group at the C4 position requires careful consideration and likely a more nuanced synthetic strategy than direct nitration. The alternative pathway proposed, starting from a dinitro-substituted aniline, offers a potential solution to this challenge. This technical guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this valuable compound. Experimental validation and optimization of the proposed steps are crucial for successful implementation.

References

A Technical Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole: Synthesis, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their versatile scaffold allows for a wide range of biological activities, including kinase inhibition for cancer therapy. This technical guide focuses on the specific substituted indazole, 3-iodo-6-methyl-4-nitro-1H-indazole. While direct literature on this exact isomer is sparse, this document provides a comprehensive overview based on the synthesis and properties of its close structural isomers, offering a predictive framework and practical methodologies for its study. The strategic placement of the iodo, methyl, and nitro groups on the indazole core presents a unique chemical space for the development of novel therapeutic agents and functional materials.

IUPAC Name and Structural Elucidation

The formal IUPAC name for the compound of interest is 3-iodo-6-methyl-4-nitro-1H-indazole . The structure consists of a bicyclic indazole core with an iodine atom at the 3-position, a methyl group at the 6-position, and a nitro group at the 4-position. The "1H" designation indicates that the nitrogen atom at position 1 of the indazole ring bears a hydrogen atom.

Structural confirmation of this and related molecules relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly crucial for distinguishing between isomers. The chemical shifts and coupling constants of the protons and carbons in the indazole ring are highly sensitive to the electronic effects of the various substituents.

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Iodo-6-nitro-1H-indazole | 70315-70-7 | C₇H₄IN₃O₂ | 289.03[1][2][3] |

| 3-Iodo-1-methyl-6-nitro-1H-indazole | 1363382-12-0 | C₈H₆IN₃O₂ | 303.06[4] |

| 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | C₈H₆IN₃O₂ | 303.06[5] |

| 3-Iodo-6-methyl-indazole | 885518-96-7 | C₈H₇IN₂ | 258.06[6] |

Synthesis and Experimental Protocols

The synthesis of polysubstituted indazoles like 3-iodo-6-methyl-4-nitro-1H-indazole requires careful regioselective control. A plausible synthetic pathway would likely involve a multi-step process starting from a commercially available substituted aniline or indazole precursor. The following protocols are based on established methodologies for the synthesis of related indazole derivatives and can be adapted for the target molecule.

General Synthetic Workflow

Caption: A generalized synthetic workflow for the preparation of 3-iodo-6-methyl-4-nitro-1H-indazole.

Protocol 1: Synthesis of 3-Iodo-6-nitro-1H-indazole

This protocol, adapted from known procedures, outlines the iodination of 6-nitroindazole.[7]

Materials:

-

6-Nitroindazole

-

Iodine (I₂)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 6-nitroindazole in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of iodine in DMF dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Methylation of the Indazole Ring

This protocol describes a general method for the methylation of the indazole nitrogen.

Materials:

-

Substituted 1H-indazole

-

Methyl Iodide (CH₃I)

-

Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous DMF or Acetonitrile

Procedure:

-

To a solution of the substituted 1H-indazole in the chosen solvent, add the base (e.g., NaH) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Let the reaction warm to room temperature and stir for 4-12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the N-methylated product.

Potential Applications and Biological Activity

Indazole derivatives are of significant interest in drug discovery. The presence of a nitro group can be a precursor to an amino group, which is a key functional handle for further chemical modifications. The iodine atom at the 3-position makes the molecule an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of a wide variety of substituents.[5]

Derivatives of 3-chloro-6-nitro-1H-indazole have been investigated for their antileishmanial activity.[8] This suggests that 3-iodo-6-methyl-4-nitro-1H-indazole and its derivatives could also be explored for similar antiparasitic properties. Furthermore, many indazole-based compounds have been developed as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[5]

Drug Development Workflow

Caption: A simplified workflow for the development of indazole-based therapeutic agents.

Conclusion

While 3-iodo-6-methyl-4-nitro-1H-indazole remains a compound with limited readily available data, its structural features suggest significant potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel bioactive molecules. The synthetic protocols and characterization data from closely related isomers provide a solid foundation for researchers to synthesize and investigate this specific molecule. Further exploration of its chemical reactivity and biological activity is warranted and could lead to the discovery of new therapeutic agents and advanced materials.

References

- 1. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 3-Iodo-6-nitro-1H-indazole AldrichCPR 70315-70-7 [sigmaaldrich.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole: Synthesis, and Characterization of Related Isomers

A comprehensive review of the available scientific literature reveals no specific data on the discovery, history, or detailed experimental protocols for 3-iodo-6-methyl-4-nitro-1H-indazole. Searches in prominent chemical databases and scientific literature archives did not yield specific information for this particular isomer. However, substantial information exists for the closely related isomers, primarily 3-iodo-6-nitro-1H-indazole and 3-iodo-6-methyl-5-nitro-1H-indazole. This guide synthesizes the available information on these related compounds to provide researchers, scientists, and drug development professionals with a foundational understanding of their synthesis and characterization.

Synthesis of Substituted Iodo-Nitro-Indazoles

The synthesis of iodo-nitro-indazoles typically involves a multi-step process beginning with a substituted indazole precursor. The general strategies involve nitration followed by iodination, or vice versa, with careful control of regioselectivity.

Synthesis of 3-Iodo-6-nitro-1H-indazole

A common route to 3-iodo-6-nitro-1H-indazole starts from 6-nitroindazole. The C-3 position of the indazole ring can be functionalized by reaction with iodine in the presence of a base.

Experimental Protocol: Iodination of 6-nitroindazole [1]

-

Reactants: 6-nitroindazole, Iodine (I₂), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure: 6-nitroindazole is dissolved in DMF. To this solution, potassium carbonate and iodine are added. The reaction mixture is stirred, typically at room temperature, until the starting material is consumed (monitored by TLC).

-

Work-up: Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization.

Characterization Data

Structural elucidation of these compounds relies heavily on spectroscopic methods. While specific data for 3-iodo-6-methyl-4-nitro-1H-indazole is unavailable, the following tables summarize typical characterization data for related isomers.

Table 1: Physicochemical Properties of Related Iodo-Nitro-Indazoles

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3-Iodo-6-nitro-1H-indazole | 70315-70-7 | C₇H₄IN₃O₂ | 289.03 | Solid |

| 3-Iodo-1-methyl-6-nitro-1H-indazole | 1363382-12-0 | C₈H₆IN₃O₂ | 303.06 | Not Specified |

| 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | C₈H₆IN₃O₂ | 303.06 | Not Specified |

Logical Pathway for the Synthesis of Nitro-Indazole Isomers

The synthesis of various nitro-isomers of a substituted indazole is dictated by the directing effects of the existing substituents on the aromatic ring during the electrophilic nitration step. The following diagram illustrates the logical workflow for the synthesis of a generic 3-iodo-6-methyl-nitro-1H-indazole, highlighting the potential for different isomers.

Figure 1: A logical workflow for the synthesis of 3-iodo-6-methyl-nitro-1H-indazole isomers.

Potential Signaling Pathway Involvement

While no specific biological activity or signaling pathway has been attributed to 3-iodo-6-methyl-4-nitro-1H-indazole, many indazole derivatives are known to be potent inhibitors of various protein kinases. The general mechanism of action for such inhibitors is competitive binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates.

Figure 2: A generalized signaling pathway illustrating kinase inhibition by an indazole derivative.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-Iodo-6-methyl-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this molecule, this document outlines the expected physicochemical properties based on the well-understood behavior of its constituent functional groups: an indazole core, a nitro group, an iodine atom, and a methyl group. Furthermore, this guide presents detailed, standardized experimental protocols for the systematic evaluation of its solubility in various solvents and its stability under a range of environmental conditions, in accordance with established pharmaceutical industry guidelines. The methodologies described herein are intended to provide a robust framework for researchers to generate reliable data, which is crucial for the advancement of preclinical and formulation studies.

Introduction

3-Iodo-6-methyl-4-nitro-1H-indazole belongs to the indazole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. The substituents on the indazole ring—an electron-withdrawing nitro group, a lipophilic iodine atom, and a methyl group—are expected to significantly influence its physicochemical properties, including solubility and stability. A thorough understanding of these properties is paramount for its development as a potential therapeutic agent, impacting everything from route of administration and bioavailability to formulation and storage. This guide serves as a foundational resource for the systematic investigation of these critical parameters.

Predicted Physicochemical Properties

The chemical structure of 3-Iodo-6-methyl-4-nitro-1H-indazole suggests the following general characteristics:

-

Polarity and Solubility : The presence of the polar nitro group and the N-H of the indazole ring suggests the potential for hydrogen bonding, which may confer some solubility in polar solvents. However, the molecule also possesses significant nonpolar character due to the benzene ring, the methyl group, and the large iodine atom. Aromatic nitro compounds are generally slightly soluble to insoluble in water but soluble in organic solvents.[1][2] Therefore, low aqueous solubility and better solubility in organic solvents are anticipated.

-

Stability : The nitroaromatic and iodo-substituted heterocyclic systems can be susceptible to degradation under certain conditions. Nitro compounds can be sensitive to heat and light.[1] The carbon-iodine bond can also be labile under photolytic conditions. Stress testing is crucial to identify potential degradation pathways.

Solubility Assessment

A systematic approach to solubility determination is essential for preclinical development. The following sections provide a framework for these investigations.

Qualitative and Quantitative Solubility Data

The solubility of 3-Iodo-6-methyl-4-nitro-1H-indazole should be determined in a range of solvents relevant to pharmaceutical development. The following table should be used to record the experimental data.

Table 1: Solubility of 3-Iodo-6-methyl-4-nitro-1H-indazole

| Solvent | Temperature (°C) | Quantitative Solubility (mg/mL) | Qualitative Solubility | Method of Determination |

| Water | 25 ± 2 | HPLC, UV-Vis | ||

| 0.1 N HCl | 25 ± 2 | HPLC, UV-Vis | ||

| pH 7.4 Buffer | 25 ± 2 | HPLC, UV-Vis | ||

| 0.1 N NaOH | 25 ± 2 | HPLC, UV-Vis | ||

| Methanol | 25 ± 2 | HPLC, UV-Vis | ||

| Ethanol | 25 ± 2 | HPLC, UV-Vis | ||

| Acetone | 25 ± 2 | HPLC, UV-Vis | ||

| Dichloromethane | 25 ± 2 | HPLC, UV-Vis | ||

| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | HPLC, UV-Vis |

Experimental Protocol for Solubility Determination

A reliable method for determining thermodynamic solubility is the shake-flask method.

Objective: To determine the equilibrium solubility of 3-Iodo-6-methyl-4-nitro-1H-indazole in various solvents.

Materials:

-

3-Iodo-6-methyl-4-nitro-1H-indazole (pure, solid form)

-

Selected solvents (as listed in Table 1)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer with a validated analytical method for the compound

Procedure:

-

Add an excess amount of solid 3-Iodo-6-methyl-4-nitro-1H-indazole to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the sample and then take an aliquot from the clear supernatant.

-

Quantitatively dilute the aliquot with a suitable solvent to a concentration within the validated range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

Perform the experiment in triplicate for each solvent.

Figure 1: Experimental workflow for solubility determination.

Stability Assessment

Stability testing is critical to determine the re-test period or shelf life and to recommend storage conditions. The protocols should follow international guidelines such as those from the ICH (International Council for Harmonisation).

Forced Degradation Studies

Forced degradation (stress testing) helps to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4]

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Details |

| Acid Hydrolysis | 0.1 N HCl at 60 °C |

| Base Hydrolysis | 0.1 N NaOH at 60 °C |

| Neutral Hydrolysis | Water at 60 °C |

| Oxidation | 3% H₂O₂ at room temperature |

| Photostability | Exposure to light (ICH Q1B guidelines) |

| Thermal | Dry heat at a temperature above that for accelerated testing (e.g., 80 °C) |

Long-Term and Accelerated Stability Studies

These studies are performed on at least one batch of the compound in the proposed container closure system to establish a re-test period.[3][4][5]

Table 3: Conditions for Long-Term and Accelerated Stability Studies

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Experimental Protocol for Stability Testing

Objective: To evaluate the stability of 3-Iodo-6-methyl-4-nitro-1H-indazole under various environmental conditions.

Materials:

-

3-Iodo-6-methyl-4-nitro-1H-indazole (at least one batch)

-

Appropriate container closure system

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Reagents for forced degradation studies (HCl, NaOH, H₂O₂)

-

HPLC with a validated stability-indicating method (capable of separating the parent compound from its degradation products)

Procedure:

-

Initial Analysis (Time 0): Perform a complete analysis of the compound, including appearance, assay, purity (impurities), and any other relevant physical and chemical properties.

-

Sample Storage: Place the required number of samples in the specified container closure systems and store them in the stability chambers under the conditions outlined in Tables 2 and 3.

-

Forced Degradation:

-

For hydrolytic and oxidative stress, dissolve or suspend the compound in the respective solutions and monitor over time.

-

For photostability, expose the solid compound and a solution to the specified light source.

-

For thermal stress, store the solid compound at an elevated temperature.

-

Analyze samples at appropriate time points to determine the extent of degradation. Aim for 5-20% degradation to ensure that degradation products can be detected.

-

-

Long-Term and Accelerated Studies:

-

At each specified time point (e.g., 3, 6, 9, 12 months), remove samples from the stability chambers.

-

Allow the samples to equilibrate to ambient conditions before analysis.

-

Perform the same set of analyses as conducted at the initial time point.

-

-

Data Evaluation:

-

Evaluate any changes in appearance, assay, and impurity profile over time.

-

Identify and, if necessary, characterize any significant degradation products.

-

Plot the assay value against time to determine the degradation rate and establish a re-test period.

-

Figure 2: General workflow for stability testing.

Conclusion

While specific experimental data for 3-Iodo-6-methyl-4-nitro-1H-indazole is not yet publicly available, this guide provides a robust framework for its systematic characterization. Based on its chemical structure, the compound is expected to have low aqueous solubility and may be susceptible to degradation under stress conditions, particularly photolytic and hydrolytic degradation. The detailed protocols provided herein for solubility and stability testing will enable researchers to generate the critical data needed to support its further development as a potential therapeutic agent. The experimental determination of these properties is an indispensable step in the drug development process, ensuring the quality, safety, and efficacy of the final drug product.

References

Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Search and Scope: A comprehensive literature search for "3-iodo-6-methyl-4-nitro-1H-indazole" did not yield specific data for this particular isomer. Therefore, this technical guide focuses on closely related and synthetically relevant isomers for which scientific literature is available: 3-iodo-6-methyl-5-nitro-1H-indazole and 3-iodo-6-nitro-1H-indazole . The information presented herein is crucial for researchers investigating the synthesis, properties, and applications of substituted nitroindazoles.

Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][2] The specific substitution pattern of functional groups such as nitro, methyl, and iodo groups on the indazole core can significantly influence the molecule's chemical reactivity and biological efficacy.[3] The iodo group, in particular, makes these compounds valuable intermediates for further functionalization through various cross-coupling reactions.[3]

Physicochemical and Spectroscopic Data

The following tables summarize the available quantitative data for the related indazole isomers. This information is essential for compound identification, characterization, and quality control in a research and development setting.

Table 1: Physicochemical Properties of 3-Iodo-6-methyl-5-nitro-1H-indazole

| Property | Value | Reference |

| CAS Number | 1000343-55-4 | [3] |

| Molecular Formula | C₈H₆IN₃O₂ | [3] |

| Molecular Weight | 303.06 g/mol | [3] |

| InChI Key | UMRBFGNXSMPUHB-UHFFFAOYSA-N | [3] |

Table 2: Predicted Spectroscopic Data for 3-Iodo-6-methyl-5-nitro-1H-indazole

| Parameter | Value | Reference |

| ¹H NMR (DMSO-d₆) | [3] | |

| N-H | ~13.0 - 14.0 ppm | [3] |

| H-4 | ~8.8 ppm | [3] |

| H-7 | ~7.9 ppm | [3] |

| C6-CH₃ | ~2.7 ppm | [3] |

| ¹³C NMR (DMSO-d₆) | [3] | |

| C3 | ~90 ppm | [3] |

| C3a | ~142 ppm | [3] |

| C4 | ~120 ppm | [3] |

| C5 | ~141 ppm | [3] |

| C6 | ~125 ppm | [3] |

| C7 | ~112 ppm | [3] |

| Mass Spectrometry | [3] | |

| Calculated Exact Mass | 302.9505 g/mol | [3] |

| Expected [M]⁺ Peak (m/z) | 302.95 | [3] |

Table 3: Physicochemical Properties of 3-Iodo-6-nitro-1H-indazole

| Property | Value | Reference |

| CAS Number | 70315-70-7 | [4] |

| Molecular Formula | C₇H₄IN₃O₂ | [4] |

| Molecular Weight | 289.03 g/mol | [4] |

| Appearance | Solid | [4] |

| InChI Key | GZCGNGLOCQEDMT-UHFFFAOYSA-N | [4] |

Experimental Protocols

Detailed experimental procedures are fundamental for the replication and advancement of scientific findings. The following protocols are based on descriptions found in the literature for the synthesis of the discussed indazole derivatives.

Synthesis of 3-Iodo-6-nitro-1H-indazole

This synthesis involves the direct iodination of 6-nitroindazole.[5]

-

Reactants: 6-nitroindazole, Iodine (I₂), Potassium Carbonate (K₂CO₃).

-

Solvent: Dimethylformamide (DMF).[5]

-

Procedure:

-

Dissolve 6-nitroindazole in DMF.

-

Add potassium carbonate to the solution.

-

Introduce iodine to the reaction mixture.

-

Stir the reaction at an appropriate temperature and monitor for completion.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-iodo-6-nitro-1H-indazole.[5]

-

Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole

The synthesis of this isomer typically involves the iodination and methylation of a pre-existing nitro-substituted indazole precursor.[3] A plausible synthetic route begins with the nitration of 6-methyl-1H-indazole, where the methyl group at the C6 position directs nitration to the C5 position.[3] This is followed by iodination at the C3 position.

-

Step 1: Nitration of 6-methyl-1H-indazole

-

A detailed protocol for a similar nitration of 2-methyl-o-toluidine to form a nitroindazole involves using an alkyl nitrite or nitrogen oxides in an inert organic solvent with potassium acetate and acetic anhydride.[6] A similar principle would apply to the nitration of 6-methyl-1H-indazole.

-

-

Step 2: Iodination of 6-methyl-5-nitro-1H-indazole

-

The C3 position of the indazole ring is susceptible to electrophilic substitution, allowing for the introduction of an iodine atom.[3] The protocol would be similar to the synthesis of 3-iodo-6-nitro-1H-indazole described above.

-

Visualizations: Synthetic Pathways and Logical Relationships

The following diagrams, created using the DOT language, illustrate key synthetic pathways and logical relationships in the chemistry of these substituted indazoles.

Caption: Synthetic pathway for 3-iodo-6-nitro-1H-indazole.

Caption: Functionalization pathways for 3-iodo-6-nitro-1H-indazole.

Biological Activities and Applications

Derivatives of nitroindazoles are being investigated for various therapeutic applications. For instance, derivatives of 3-iodo-6-methyl-5-nitro-1H-indazole have been explored as potential kinase inhibitors, which are a key target in cancer therapy.[3] The indazole scaffold is present in numerous compounds with a wide array of pharmacological properties.[2] Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial candidates.[1] The synthesis of diverse libraries of these compounds is crucial for screening and identifying new bioactive molecules.[3]

Conclusion

While no direct literature exists for 3-iodo-6-methyl-4-nitro-1H-indazole, a review of its closely related isomers, 3-iodo-6-methyl-5-nitro-1H-indazole and 3-iodo-6-nitro-1H-indazole, provides valuable insights for researchers in the field. The synthetic protocols, physicochemical data, and potential for further functionalization highlight the importance of these molecules as building blocks in drug discovery and materials science. Further research into the synthesis and biological evaluation of a wider range of substituted nitroindazoles is warranted to explore their full therapeutic potential.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]

- 4. 3-Iodo-6-nitro-1H-indazole AldrichCPR 70315-70-7 [sigmaaldrich.com]

- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 6. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Indazole-Based Kinase Inhibitors Utilizing 3-Iodo-6-methyl-4-nitro-1H-indazole

Application Notes and Protocols for Researchers in Drug Discovery

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The targeted inhibition of specific kinases has emerged as a highly effective strategy in modern drug development.

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors using 3-Iodo-6-methyl-4-nitro-1H-indazole as a key starting material. The presence of an iodine atom at the 3-position makes this molecule an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions allow for the facile introduction of diverse chemical moieties to build a library of potential kinase inhibitors. The nitro group at the 4-position can be readily reduced to an amino group, providing another point for chemical modification and interaction with the target kinase.

These notes are intended for researchers, scientists, and drug development professionals working on the discovery and synthesis of novel kinase inhibitors.

Targeted Kinase Signaling Pathways

Indazole-based compounds have been shown to inhibit a variety of kinases involved in cancer progression. Below are simplified representations of key signaling pathways that can be targeted.

Polo-like Kinase 4 (PLK4) Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper cell division.[1][2] Overexpression of PLK4 can lead to centrosome amplification, a common feature in human tumors, making it an attractive target for cancer therapy.[3][4]

Caption: PLK4 signaling in centriole duplication.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[5][6] In cancer, tumors induce angiogenesis to supply nutrients and oxygen for their growth and metastasis. Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.

Caption: Simplified VEGFR-2 signaling cascade.

Synthetic Strategy Overview

A general synthetic workflow for preparing kinase inhibitors from 3-Iodo-6-methyl-4-nitro-1H-indazole is outlined below. This strategy involves initial reduction of the nitro group, followed by a palladium-catalyzed cross-coupling reaction to introduce a key pharmacophore, and a final condensation step to yield the target inhibitor.

Caption: General synthetic workflow.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and activity of indazole-based kinase inhibitors.

Table 1: Representative Yields for Key Synthetic Transformations

| Step | Reaction Type | Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |

| 1 | Nitro Reduction | 3-Iodo-6-methyl-4-nitro-1H-indazole | 3-Iodo-6-methyl-1H-indazol-4-amine | Fe, NH₄Cl, EtOH/H₂O, reflux | ~80-95 | [7] |

| 2a | Suzuki-Miyaura Coupling | 3-Iodo-1H-indazole derivative | 3-Aryl-1H-indazole derivative | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O | 70-90 | [8][9] |

| 2b | Sonogashira Coupling | 3-Iodo-1H-indazole derivative | 3-Alkynyl-1H-indazole derivative | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 60-85 | [10][11] |

| 2c | Heck Coupling | 3-Iodo-1H-indazole derivative | 3-Vinyl-1H-indazole derivative | Alkene, Pd(OAc)₂, PPh₃, Et₃N | 50-75 | [12][13] |

| 3 | Condensation | 6-Amino-1H-indazole derivative | (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one | Isatin derivative, piperidine, EtOH, reflux | 65-80 |

Table 2: Biological Activity of Representative Indazole-Based Kinase Inhibitors

| Target Kinase | Compound Class | IC₅₀ (nM) | Cell-based Assay (IC₅₀, µM) | Reference |

| PLK4 | (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one | 0.6 - 2.8 | 0.36 - 2.88 (MCF-7, BT474) | [3][4] |

| VEGFR-2 | Indazole-based derivatives | 1.24 | Not specified | |

| PI3Kα | Sulfonamide methoxypyridine derivatives | 0.22 | 0.13 (MCF-7), 0.02 (HCT-116) | |

| mTOR | Sulfonamide methoxypyridine derivatives | 23 | Not specified |

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a PLK4 inhibitor of the (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one class, starting from 3-Iodo-6-methyl-4-nitro-1H-indazole.

Step 1: Reduction of 3-Iodo-6-methyl-4-nitro-1H-indazole to 3-Iodo-6-methyl-1H-indazol-4-amine

This protocol is adapted from standard procedures for the reduction of aromatic nitro groups using iron powder.[7]

Materials:

-

3-Iodo-6-methyl-4-nitro-1H-indazole

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3-Iodo-6-methyl-4-nitro-1H-indazole (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

-

Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-Iodo-6-methyl-1H-indazol-4-amine.

-

The product can be purified by column chromatography on silica gel if necessary.

Step 2: Suzuki-Miyaura Coupling of 3-Iodo-6-methyl-1H-indazol-4-amine with an Arylboronic Acid

This protocol is a general procedure for the Suzuki-Miyaura coupling of 3-iodoindazoles.[8][9]

Materials:

-

3-Iodo-6-methyl-1H-indazol-4-amine (from Step 1)

-

Arylboronic acid (e.g., 4-formylphenylboronic acid) (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer with heating

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a Schlenk flask, add 3-Iodo-6-methyl-1H-indazol-4-amine (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill the flask with nitrogen or argon gas three times.

-

Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.

-

Heat the reaction mixture to 80-100 °C with stirring for 8-12 hours, or until TLC analysis indicates completion of the reaction.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-aryl-6-methyl-1H-indazol-4-amine intermediate.

Step 3: Condensation with an Indolin-2-one Derivative

This is a representative procedure for the synthesis of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one type inhibitors.

Materials:

-

3-Aryl-6-methyl-1H-indazol-4-amine (from Step 2)

-

Indolin-2-one derivative (e.g., 5-fluoroindolin-2-one) (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

Procedure:

-

In a round-bottom flask, dissolve the 3-aryl-6-methyl-1H-indazol-4-amine (1.0 eq) and the indolin-2-one derivative (1.0 eq) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux and stir for 4-8 hours. A precipitate of the product may form during the reaction.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the final kinase inhibitor.

-

If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Conclusion

3-Iodo-6-methyl-4-nitro-1H-indazole is a versatile and valuable building block for the synthesis of a wide range of kinase inhibitors. The protocols and data presented here provide a foundation for researchers to design and synthesize novel indazole-based compounds for drug discovery programs targeting various kinases implicated in cancer and other diseases. The straightforward and modular nature of the synthetic routes allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

References

- 1. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 11. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Note: Publicly available information on the specific compound 3-Iodo-6-methyl-4-nitro-1H-indazole is limited. The following application notes and protocols are based on available data for its immediate precursor, 6-methyl-4-nitro-1H-indazole , and general methodologies for the synthesis and biological evaluation of related indazole derivatives.

Overview and Potential Applications

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with several approved drugs containing this scaffold for the treatment of cancer. The indazole core is a versatile pharmacophore known to interact with various biological targets, particularly protein kinases. The specific substitution pattern of 3-Iodo-6-methyl-4-nitro-1H-indazole, featuring an iodine atom at the 3-position, a methyl group at the 6-position, and a nitro group at the 4-position, suggests its potential as a key intermediate for the synthesis of kinase inhibitors. The iodine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the exploration of chemical space and the development of potent and selective inhibitors.

While no specific biological data for 3-Iodo-6-methyl-4-nitro-1H-indazole has been identified in the public domain, its structural similarity to other known kinase inhibitors suggests it could be a valuable building block in drug discovery programs targeting oncogenic signaling pathways.

Synthesis Protocols

Protocol for the Synthesis of 6-methyl-4-nitro-1H-indazole

A method for the preparation of 6-methyl-4-nitro-1H-indazole has been reported with a 52% yield.[1]

Reaction Scheme:

Materials:

-

2,5-dimethyl-3-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Appropriate acidic solvent (e.g., glacial acetic acid)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Dissolve 2,5-dimethyl-3-nitroaniline in the acidic solvent in a reaction vessel equipped with a stirrer and cooling system.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the completion of the diazotization and cyclization reaction.

-

Upon completion, the product can be isolated by filtration and purified by recrystallization.

Characterization Data for 6-methyl-4-nitro-1H-indazole: [1]

| Data Type | Result |

| Appearance | Yellow solid |

| Yield | 52% |

| ¹H-NMR (400MHz, d₆-DMSO, ppm) | δ 12.46 (br, 1H), 8.20 (s, 1H), 8.10 (s, 1H), 7.87 (s, 1H), 2.35 (s, 3H) |

| ESI-MS | 178.18 [M+H]⁺ |

| Purity (HPLC) | 98% |

General Protocol for Iodination of the Indazole Core at the 3-Position

While a specific protocol for the iodination of 6-methyl-4-nitro-1H-indazole is not available, a general method for the C-3 iodination of indazoles can be adapted.

Reaction Scheme:

Materials:

-

6-methyl-4-nitro-1H-indazole

-

Iodine (I₂)

-

A suitable base (e.g., potassium carbonate, sodium hydroxide)

-

A suitable solvent (e.g., N,N-dimethylformamide (DMF), methanol)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Dissolve 6-methyl-4-nitro-1H-indazole in the chosen solvent in a reaction flask.

-

Add the base to the solution and stir.

-

Add a solution of iodine in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess iodine with a solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Biological Activity and Assay Protocols

No specific biological activity data for 3-Iodo-6-methyl-4-nitro-1H-indazole has been found in the reviewed literature. However, given that many indazole derivatives are potent kinase inhibitors, a general protocol for a kinase inhibition assay is provided below. This protocol can be adapted to screen the title compound against a panel of protein kinases.

General Protocol for In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is a generalized procedure and would require optimization for specific kinases.

Principle:

The assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of remaining ATP is inversely correlated with kinase activity. A luminescent signal is generated using a luciferase/luciferin system.

Materials:

-

Kinase of interest

-

Substrate for the kinase (peptide or protein)

-

3-Iodo-6-methyl-4-nitro-1H-indazole (dissolved in DMSO)

-

Positive control inhibitor

-

Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

-

ATP

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of 3-Iodo-6-methyl-4-nitro-1H-indazole in DMSO. Further dilute in the kinase assay buffer.

-

Reaction Setup:

-

Add the kinase, substrate, and test compound or control to the wells of the microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined amount of time.

-

-

Detection:

-

Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

-

Incubate at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Synthetic Workflow

Caption: Proposed synthetic workflow for 3-Iodo-6-methyl-4-nitro-1H-indazole.

Kinase Inhibitor Discovery Logic

Caption: General logic for kinase inhibitor discovery using an indazole scaffold.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-iodo-6-methyl-4-nitro-1H-indazole as a key building block. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in synthesizing novel 3-aryl-6-methyl-4-nitro-1H-indazole derivatives. This class of compounds is of significant interest due to the prevalence of the indazole scaffold in numerous biologically active molecules. This note includes a proposed synthesis of the requisite starting material, a comprehensive summary of relevant reaction conditions from the literature, a detailed, step-by-step protocol for a representative coupling reaction, and visualizations of the synthetic pathway, reaction mechanism, and experimental workflow.

Introduction

The indazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The functionalization of the indazole ring is a key strategy in the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.

The subject of this application note, 3-iodo-6-methyl-4-nitro-1H-indazole, is a highly functionalized and electron-deficient substrate, making it an excellent candidate for Suzuki coupling reactions. The iodine atom at the C-3 position serves as an efficient leaving group for oxidative addition to a palladium(0) catalyst, while the methyl and nitro groups on the benzene ring allow for the tuning of the electronic and steric properties of the final products. This document provides a comprehensive guide to utilizing this versatile building block in Suzuki coupling reactions.

Synthesis of 3-Iodo-6-methyl-4-nitro-1H-indazole

Proposed Synthetic Pathway

Protocol 1: Synthesis of 6-methyl-4-nitro-1H-indazole (Proposed)

-

To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice-salt bath, add 6-methyl-1H-indazole (10 g, 75.6 mmol) portion-wise, ensuring the temperature remains below 10 °C.

-

Once the indazole has completely dissolved, add a pre-cooled mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (7.5 mL, 189 mmol) dropwise over 1 hour, maintaining the internal temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral to litmus paper.

-

The crude product is then recrystallized from ethanol to afford 6-methyl-4-nitro-1H-indazole as a yellow solid.

Protocol 2: Synthesis of 3-Iodo-6-methyl-4-nitro-1H-indazole

This protocol is adapted from a general procedure for the iodination of indazoles.[1]

-

To a solution of 6-methyl-4-nitro-1H-indazole (5 g, 28.2 mmol) in N,N-dimethylformamide (DMF, 50 mL), add powdered potassium hydroxide (4.75 g, 84.6 mmol) portion-wise.

-

Stir the mixture at room temperature for 30 minutes, after which iodine (14.3 g, 56.4 mmol) is added in several portions over 20 minutes.

-